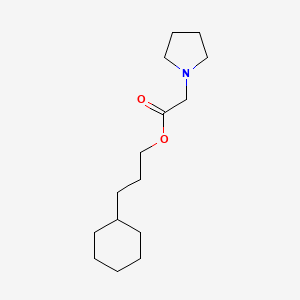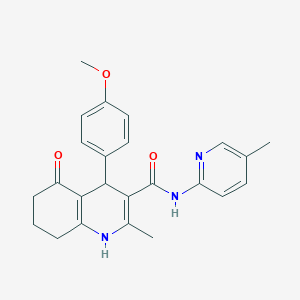![molecular formula C19H18N4O3S B11649846 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11649846.png)
3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: 4-nitroaniline.
Conditions: Coupling reactions using reagents like EDCI or DCC in the presence of catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions
-
Formation of the Thieno[3,2-e]pyridine Core
Starting Materials: Thiophene derivatives and pyridine derivatives.
Reaction Conditions: Cyclization reactions often involve heating with catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., K2CO3) in solvents like toluene or DMF.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like KMnO4 or H2O2.
Products: Oxidized derivatives, potentially altering the amino or thieno groups.
-
Reduction
Reagents: Reducing agents such as NaBH4 or LiAlH4.
Products: Reduced forms, possibly affecting the nitro group to form amines.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives, modifying the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like NBS in CCl4.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can catalyze various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Biological Probes: Used in the development of probes for imaging or studying biological processes.
Industry
Dyes and Pigments: The compound’s aromatic structure and functional groups make it suitable for use in the synthesis of dyes and pigments.
Polymers: Can be incorporated into polymer backbones to impart specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions can involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity by binding to the active site or allosteric sites.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression or replication.
類似化合物との比較
Similar Compounds
- 3-Amino-N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-Amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-Amino-N-(2-naphthyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-Amino-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its nitrophenyl group, in particular, can participate in unique electronic interactions and redox reactions, setting it apart from similar compounds.
特性
分子式 |
C19H18N4O3S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
6-amino-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3S/c20-16-14-10-11-4-2-1-3-5-15(11)22-19(14)27-17(16)18(24)21-12-6-8-13(9-7-12)23(25)26/h6-10H,1-5,20H2,(H,21,24) |
InChIキー |
KBKADNMDGVPMHG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide](/img/structure/B11649763.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B11649769.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B11649774.png)
![2-[4-(4-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649775.png)


![2-[2-amino-1-(2,3-dichlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B11649790.png)
![Ethyl 7-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11649796.png)
![ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate](/img/structure/B11649816.png)
![(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11649823.png)
![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11649827.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B11649835.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B11649841.png)

